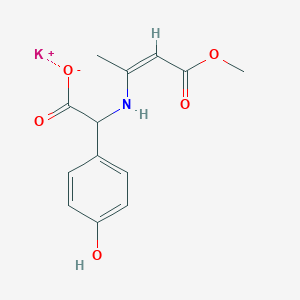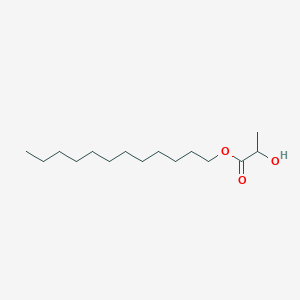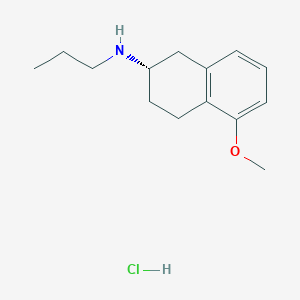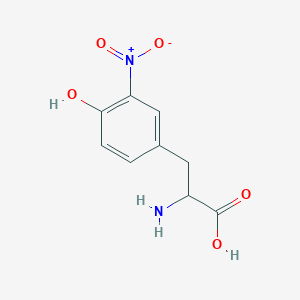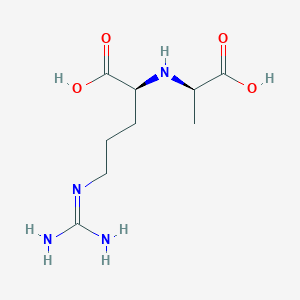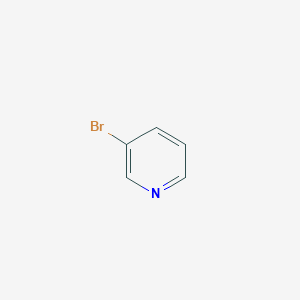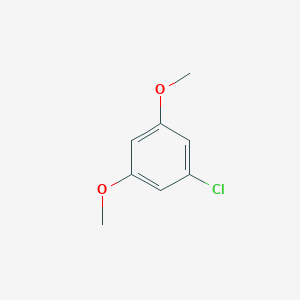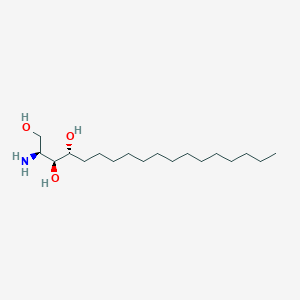
Phytosphingosine
Vue d'ensemble
Description
- Elle se trouve naturellement à la fois dans les plantes et les champignons , et elle se trouve également chez les animaux.
- Notamment, la this compound a été associée à des propriétés anti-inflammatoires liées aux cellules T dans des modèles de maladie inflammatoire de l'intestin .
Phytosphingosine: est une base sphingoïde, qui sert de bloc de construction fondamental pour des sphingolipides plus complexes.
Applications De Recherche Scientifique
Chemistry: Phytosphingosine is studied for its role in lipid metabolism and membrane structure.
Biology: Researchers investigate its impact on cell signaling, apoptosis, and immune responses.
Medicine: this compound’s potential as an anti-inflammatory agent and its effects on skin diseases are actively explored.
Industry: Its applications in cosmetics, skincare, and barrier function support are gaining attention.
Mécanisme D'action
Target of Action
Phytosphingosine, a sphingoid base, is a fundamental building block of more complex sphingolipids . It primarily targets the skin’s natural defense system . It is a part of the chemical antimicrobial barrier of the stratum corneum (SC) to help control infection . It also interacts with peroxisomal proliferator-activated receptor (PPAR) ligands .
Mode of Action
This compound interacts with its targets in a highly specific manner . It acts as a PPAR ligand, activating the transcriptional activity of PPARs . This activation triggers highly specific molecular processes related to anti-inflammatory and pro-differentiating benefits . It also has antimicrobial properties against certain bacteria .
Biochemical Pathways
This compound influences similar pathways in yeast cells . It is involved in the regulation and catabolism of dietary fats, stimulation of epidermal differentiation, reduction of inflammation, and reduction of melanocyte proliferation and tyrosinase levels . It also plays a role in the metabolism leading to odd-numbered fatty acids .
Pharmacokinetics
It is known that this compound is present in the skin and is a part of ceramides . It is also known to be biotechnologically manufactured .
Result of Action
This compound has multiple effects at the molecular and cellular level. It promotes megakaryocytic differentiation of myeloid leukemia cells , stimulates the differentiation of human keratinocytes , and inhibits the growth of lung adenocarcinoma . It also enhances the moisture level in human skin .
Analyse Biochimique
Biochemical Properties
Phytosphingosine interacts with various enzymes, proteins, and other biomolecules. It is synthesized intracellularly from L-serine and palmitoyl-CoA through enzymatic reactions . These interactions play a significant role in maintaining skin barrier homeostasis and contribute to the skin’s barrier function .
Cellular Effects
This compound influences cell function by maintaining skin hydration and protecting or repairing dry, itchy, or sensitive skin . It also contributes to the skin’s functioning when affected by chronic skin conditions such as eczema .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It promotes ceramide synthesis in the skin .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse: La phytosphingosine peut être synthétisée par diverses méthodes, notamment des transformations chimiques et des réactions enzymatiques.
Production industrielle: Bien que les méthodes de production à l'échelle industrielle ne soient pas largement documentées, les chercheurs ont exploré des approches enzymatiques utilisant des sphingosine kinases et d'autres enzymes.
Analyse Des Réactions Chimiques
Réactions: La phytosphingosine peut subir plusieurs réactions, telles que , , et .
Réactifs et conditions courants:
Principaux produits: Les principaux produits comprennent les céramides, qui jouent un rôle crucial dans les membranes cellulaires et la signalisation.
Applications de la recherche scientifique
Chimie: La this compound est étudiée pour son rôle dans le métabolisme lipidique et la structure membranaire.
Biologie: Les chercheurs étudient son impact sur la signalisation cellulaire, l'apoptose et les réponses immunitaires.
Médecine: Le potentiel de la this compound en tant qu'agent anti-inflammatoire et ses effets sur les maladies de la peau sont activement explorés.
Industrie: Ses applications dans les cosmétiques, les soins de la peau et le soutien de la fonction de barrière gagnent en importance.
Mécanisme d'action
Induction de l'apoptose: La this compound peut induire (mort cellulaire programmée) dans divers types de cellules.
Cibles moléculaires: Elle interagit avec les voies de signalisation intracellulaires, y compris celles impliquant , , et .
Comparaison Avec Des Composés Similaires
Unicité: La phytosphingosine se distingue par sa combinaison de propriétés anti-inflammatoires, antibactériennes et anticancéreuses.
Composés similaires: D'autres sphingolipides apparentés comprennent , , et .
Propriétés
IUPAC Name |
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBNCYCJBRYDG-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203951 | |
| Record name | Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-62-1 | |
| Record name | Phytosphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytosphingosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTOSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 - 103 °C | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


